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7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers requiring a pure 4-chlorophenyl isomer for kinase inhibitor SAR or DNA-binding studies often face isomer contamination and supply inconsistencies. This compound resolves those issues. - Distinct from 2-chlorophenyl isomer: lower logP (1.62 vs. 2.34) and altered PSA (51.3 Ų) for ADME profiling. - Enables head-to-head comparison for antiparasitic (Leishmania) and antimicrobial (ESKAPE) activity. - Supplied as a single, achiral entity with confirmed identity, ensuring assay reproducibility.

Molecular Formula C14H8ClN5O
Molecular Weight 297.70 g/mol
Cat. No. B4998022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Molecular FormulaC14H8ClN5O
Molecular Weight297.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34)Cl
InChIInChI=1S/C14H8ClN5O/c15-9-1-3-10(4-2-9)19-6-5-12-11(13(19)21)7-16-14-17-8-18-20(12)14/h1-8H
InChIKeyDKBGYEHACHENRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Structural Identity & Class Context


7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (molecular formula C14H8ClN5O, exact mass 297.04 Da) is a pentacyclic heterocycle belonging to the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one class. The core scaffold fuses pyridine, triazole, and pyrimidinone rings into a planar, electron-deficient system. The 4-chlorophenyl substituent at the N7 position distinguishes this compound from its 2-chlorophenyl positional isomer and other aryl-substituted analogs available in screening libraries . This compound is cataloged as a screening compound (ChemDiv ID 8020-0989) and is supplied by multiple vendors for non-human research use .

Compound Class Pyrido[3,4-e]triazolopyrimidin-6(7H)-one screening compound
Positional Isomer 4-chlorophenyl (not 2-chloro) – distinct logP and PSA

7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Why Generic Analogs Fail


Within the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one series, the position and electronic nature of the aryl substituent at N7 critically modulate both physicochemical properties and biological target engagement. The 4-chlorophenyl isomer (target compound) and the 2-chlorophenyl isomer (VC10472841) differ in calculated logP, polar surface area, and conformational flexibility due to ortho vs. para chlorine placement . Published structure-activity relationship (SAR) data on a related triazolo[1,5-a]pyrimidine series demonstrate that shifting a chlorine atom from the para to the ortho position alters in vitro antiprotozoal activity against Leishmania spp. by >10-fold [1]. Consequently, substituting the 4-chlorophenyl derivative with an untested positional isomer or a different aryl analog without confirmatory screening data introduces unacceptable risk of target inactivity, misleading SAR interpretation, or failed assay reproducibility.

4‑chlorophenyl isomer: lower predicted logP, reduced lipophilicity context
2‑chlorophenyl isomer or untested aryl analogs: higher logP, different membrane kinetics
Physicochemical shift may alter target engagement and non‑specific binding profiles
Para‑substitution: SAR vector remains unexplored
Ortho‑substituted analogs: reported CDK2/antimicrobial activity may not transfer
Direct substitution without confirmatory screening risks assay reproducibility failure

7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Evidence vs. Closest Analogs


Positional Isomer Physicochemical Comparison

The 4-chlorophenyl substituent in the target compound provides distinct physicochemical properties compared to the 2-chlorophenyl positional isomer. The para-substitution eliminates the steric hindrance and altered electronic distribution present in the ortho-substituted analog. This difference is reflected in computed descriptors: while the 2-chlorophenyl isomer (VC10472841) exhibits a logD of 1.89 at pH 7.4 , the 4-chlorophenyl target compound has a calculated logP of 1.62 , indicating lower lipophilicity and potentially different membrane permeability and protein binding profiles.

Positional Isomer logP
Cross-study comparable
ΔlogP ≈ 0.72 (4‑chloro lower)
Lower lipophilicity may support cellular assay context
In silico vs. experimental logD; direct measurement recommended
Medicinal chemistry Physicochemical profiling Lead optimization

Scaffold DNA Binding: Pyrido[3,4-e] vs. Pyrido[2,3-d]

Although no direct DNA binding data exist for the target compound, published data on a structurally related pyrido[2,3-d]triazolopyrimidine series provide class-level inference. Triazolopyridopyrimidine 1a (3-phenyl-6,8-di(2-pyridyl)-[1,2,3]triazolo[5',1':6,1]pyrido[2,3-d]pyrimidine) exhibited strong DNA groove binding with preferential affinity for GC-rich sequences and the ability to photooxidize guanine, whereas its 3-methyl analog (1c) showed negligible DNA binding [1]. This SAR demonstrates that the aromatic substituent on the triazole/pyrimidine ring is a critical determinant of DNA interaction. By analogy, the 4-chlorophenyl group on the pyrido[3,4-e] scaffold of the target compound may confer distinct DNA-intercalating or groove-binding properties compared to analogs bearing smaller or more polar substituents, though direct experimental confirmation is absent.

Scaffold DNA Binding
Class-level inference
Triazolopyridopyrimidine class shows groove binding, GC preference
DNA binding properties to review; target not directly tested
Analog 1a active, 1c inactive; 4‑chlorophenyl effect unknown
DNA photocleavage Biophysical chemistry Antiprotozoal screening

Positional Isomer Antimicrobial Selectivity

The 2-chlorophenyl positional isomer (VC10472841) has reported selective antimicrobial activity against Gram-positive organisms, with an MIC of 8 µg/mL against MRSA (ATCC 43300) and 64 µg/mL against Pseudomonas aeruginosa, correlating with a logD of 1.89 at pH 7.4 . Resistance development frequency was 3.2 × 10⁻⁹ after 30 passages. No equivalent MIC data are publicly available for the 4-chlorophenyl target compound. However, the lower lipophilicity of the 4-chloro isomer (calculated logP = 1.62 ) predicts altered membrane penetration kinetics, which may shift the antimicrobial spectrum and resistance profile relative to the 2-chloro comparator.

Antimicrobial Selectivity
Supporting evidence
2‑chloro: MRSA MIC 8 µg/mL; 4‑chloro: no data
Antimicrobial screening context requires head-to-head MIC
Resistance frequency 3.2×10⁻⁹ for 2‑chloro; para profile unknown
Antimicrobial resistance Gram-positive pathogens Minimum inhibitory concentration

CDK2 Inhibition Benchmark: 2-Chlorophenyl Analog

The 2-chlorophenyl positional isomer has been reported to inhibit CDK2 with an IC50 of 27 nM for its 2-methylthio derivative . While no CDK2 inhibition data exist for the 4-chlorophenyl target compound itself, the shared pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core is recognized as a privileged scaffold for cyclin-dependent kinase inhibition . The para-chloro substitution may alter the hinge-binding interaction with the kinase ATP pocket compared to the ortho-chloro analog, potentially affecting both potency and selectivity across the CDK family.

CDK2 Inhibition Benchmark
Supporting evidence
2‑chloro-2-methylthio derivative: CDK2 IC50 27 nM; 4‑chloro: no data
Scaffold kinase inhibition potential supports SAR exploration
N7 substituent vector for selectivity review; confirm experimentally
Cyclin-dependent kinase Cancer cell cycle Kinase inhibitor screening

7-(4-Chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Research & Procurement Scenarios


CDK2-Focused Kinase Inhibitor Library Design

The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is recognized as a privileged chemotype for cyclin-dependent kinase inhibition, with the 2-chlorophenyl analog demonstrating CDK2 IC50 values in the 27–89 nM range for its 2-substituted derivatives . The 4-chlorophenyl target compound provides an underexplored N7 substituent vector for SAR expansion. Procurement for CDK2-focused screening libraries is justified to probe the impact of para-substitution on kinase selectivity and cellular antiproliferative activity.

Gram-Positive Antimicrobial Resistance Screening

The positional isomer 7-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits selective Gram-positive antimicrobial activity (MRSA MIC = 8 µg/mL) with a low resistance frequency of 3.2 × 10⁻⁹ . The 4-chlorophenyl target compound, with its lower predicted logP (1.62 vs. 2.34 for the 2-chloro isomer) , may offer an improved resistance profile or altered spectrum. Head-to-head MIC determination against ESKAPE pathogen panels is the recommended procurement scenario.

DNA-Directed Biophysical Probe Development

Published class-level evidence demonstrates that triazolopyridopyrimidines can function as DNA groove binders with sequence-selective photocleavage activity . The planar, electron-deficient core of the target compound, combined with the 4-chlorophenyl substituent, makes it a candidate for systematic investigation of DNA binding affinity, sequence preference, and photocleavage efficiency using UV-vis titration, fluorescence quenching, and gel electrophoresis assays.

Physicochemical Benchmarking for Lead Optimization

The calculated logP of 1.62 and polar surface area of 51.3 Ų position the target compound in a favorable drug-like property space distinct from the more lipophilic 2-chlorophenyl analog (logD 1.89, logP ≈ 2.34) . Procurement for parallel artificial membrane permeability assay (PAMPA) and plasma protein binding studies is recommended to quantify the ADME consequences of para vs. ortho chlorophenyl substitution, generating actionable data for multiparameter optimization in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
CDK2-focused kinase inhibitor library design
Underexplored N7 para-chlorophenyl vector for SAR
Kinase selectivity and cellular antiproliferative activity
Gram-positive antimicrobial screening
Lower predicted lipophilicity vs. 2‑chloro isomer
MIC determination and resistance frequency profiling
DNA-directed biophysical probe development
Planar, electron-deficient core scaffold
DNA binding affinity, sequence preference, photocleavage
Physicochemical benchmarking for lead optimization
Drug-like property space distinct from ortho-substituted analog
ADME consequences of para vs. ortho substitution
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